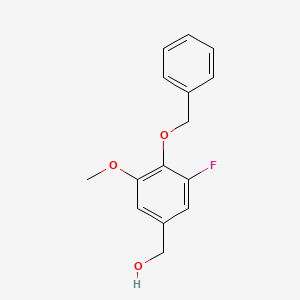

4-Benzyloxy-5-fluoro-3-methoxybenzyl alcohol

描述

Significance of Substituted Benzyl (B1604629) Alcohol Derivatives in Contemporary Organic Synthesis

Substituted benzyl alcohol derivatives are fundamental building blocks in modern organic synthesis due to their versatile reactivity. The core structure, featuring a hydroxylmethyl group attached to a benzene (B151609) ring, allows for a wide array of chemical transformations. These compounds serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials.

The reactivity of the benzylic alcohol moiety allows it to be easily oxidized to form benzaldehydes and benzoic acids, which are themselves valuable synthetic precursors. iitk.ac.in Furthermore, the hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions, or it can react with carboxylic acids to form benzyl esters. These esters are particularly popular as protecting groups in the synthesis of complex molecules like peptides and carbohydrates because the benzyl group can be selectively removed under mild conditions, such as hydrogenolysis. fiveable.mewikipedia.org

The substituents on the aromatic ring play a critical role in modulating the molecule's electronic properties and steric environment. Electron-donating groups can activate the ring for electrophilic substitution and can stabilize carbocation intermediates formed during certain reactions. nih.gov Conversely, electron-withdrawing groups can alter this reactivity. The specific combination of substituents, such as the benzyloxy, fluoro, and methoxy (B1213986) groups in the title compound, provides a unique chemical tool with tailored properties for advanced synthetic applications.

Strategic Positioning of 4-Benzyloxy-5-fluoro-3-methoxybenzyl Alcohol within Retrosynthetic Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available precursors. amazonaws.com this compound is a strategically functionalized aromatic compound that can be viewed as a key intermediate, or "retron," in the synthesis of more elaborate target molecules.

When analyzing a complex target containing the 4-benzyloxy-5-fluoro-3-methoxybenzyl moiety, several retrosynthetic disconnections become apparent:

C-O Bond Disconnection (Ether): The benzyl ether linkage can be disconnected to reveal 4-hydroxy-5-fluoro-3-methoxybenzyl alcohol and a benzyl halide (e.g., benzyl bromide). This disconnection is based on the well-established Williamson ether synthesis.

C-C Bond Disconnection: The primary alcohol can be seen as the product of the reduction of a corresponding benzaldehyde (B42025) or benzoic acid. Therefore, a functional group interconversion (FGI) leads back to 4-benzyloxy-5-fluoro-3-methoxybenzaldehyde. This aldehyde itself can be a target of C-C bond-forming reactions, such as the addition of organometallic reagents.

Disconnection of the Aromatic Core: The substituted benzene ring itself can be disconnected based on the directing effects of its substituents. For instance, the arrangement of the fluoro, methoxy, and benzyloxy groups can be traced back to a simpler aromatic starting material, such as vanillin (B372448) or a related phenol (B47542), which is then elaborated through sequential fluorination, benzylation, and functional group manipulation. Planning such a synthesis requires careful consideration of the order of reactions to ensure correct regiochemistry. ias.ac.in

The presence of multiple, distinct functional groups allows for orthogonal chemical strategies, where one group can be manipulated without affecting the others, making this compound a versatile node in a complex synthetic plan.

Overview of Chemical Space and Analogs of this compound

The chemical space surrounding this compound is populated by a variety of analogs where the substitution pattern on the aromatic ring is altered. These variations allow chemists to fine-tune properties such as reactivity, solubility, and biological activity. Studying these analogs provides insight into structure-activity and structure-property relationships.

Below is an interactive table detailing several structural analogs and their key differences.

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from Target Compound |

| This compound | 1374463-03-3 | C₁₅H₁₅FO₃ | Target compound |

| 4-Hydroxy-3-methoxybenzyl alcohol (Vanillyl alcohol) | 498-00-0 | C₈H₁₀O₃ | Lacks the benzyl and fluoro groups; has a hydroxyl group instead of benzyloxy. aablocks.com |

| 4-Benzyloxy-3-methoxybenzyl alcohol | 33693-48-0 | C₁₅H₁₆O₃ | Lacks the fluoro substituent. nih.gov |

| 4-Fluoro-3-methoxybenzyl alcohol | 128495-45-4 | C₈H₉FO₂ | Lacks the 5-fluoro and 4-benzyloxy groups; has a 4-fluoro and a free 3-hydroxyl. chemdad.com |

| 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl alcohol | Not Available | C₂₆H₂₇FO₂Si | Features a bulky silyl (B83357) ether protecting group instead of a benzyl ether. nih.gov |

| 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzyl alcohol | 2091685-35-5 | C₉H₈F₄O₂ | Contains a trifluoromethyl group instead of a benzyloxy group. chemscene.com |

These analogs highlight the modular nature of substituted benzyl alcohols. For example, replacing the benzyl ether with a silyl ether, as in 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl alcohol, introduces an alternative protecting group with different cleavage conditions, thereby expanding its synthetic utility. nih.govacs.org The parent compound, Vanillyl alcohol, serves as a common starting point for the synthesis of many of these more complex derivatives. aablocks.com

Identification of Knowledge Gaps and Research Impetuses Concerning its Synthetic Utility and Reactivity Profile

Despite its well-defined structure and clear potential as a synthetic intermediate, a detailed survey of the scientific literature reveals a significant knowledge gap concerning the specific reactivity and broader synthetic applications of this compound. There is a notable lack of dedicated studies exploring its chemical behavior in a systematic way.

Identified Knowledge Gaps:

Limited Reactivity Data: While the reactivity of benzyl alcohols as a class is well-understood, specific data on how the unique combination of the 4-benzyloxy, 5-fluoro, and 3-methoxy substituents influences reaction outcomes is scarce. For instance, there are no readily available studies on its oxidation under various conditions, its participation in specific C-C coupling reactions, or the stability of its protecting groups to a wide range of reagents.

Lack of Documented Applications: The compound is available from commercial suppliers, indicating its use, likely as a building block in proprietary or unpublished synthetic routes, possibly in medicinal chemistry. For example, the related amine scaffold, N-(4-Fluoro-3-methoxybenzyl), has been incorporated into inhibitors of matrix metalloproteinase-13, suggesting the alcohol is a likely precursor. nih.gov However, there is a lack of published, peer-reviewed articles that explicitly detail its use in the total synthesis of natural products or in the development of novel chemical methodologies.

Physicochemical Properties: Comprehensive data on its physical and chemical properties, beyond basic identifiers, are not extensively documented in public databases.

Research Impetuses:

The existing knowledge gaps provide a clear impetus for future research. A systematic investigation into the reactivity profile of this compound would be of significant value to the synthetic chemistry community. Such research could include:

Exploring its efficacy as a substrate in modern catalytic reactions.

Evaluating its use as a key fragment for the synthesis of libraries of biologically active compounds.

Characterizing its physicochemical properties to better predict its behavior in different chemical environments.

Such studies would transform this compound from a sparsely documented chemical entity into a well-characterized tool for advanced organic synthesis.

Structure

3D Structure

属性

IUPAC Name |

(3-fluoro-5-methoxy-4-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FO3/c1-18-14-8-12(9-17)7-13(16)15(14)19-10-11-5-3-2-4-6-11/h2-8,17H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZSOPFDUIJEGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)CO)F)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601211121 | |

| Record name | Benzenemethanol, 3-fluoro-5-methoxy-4-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601211121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2056110-49-5 | |

| Record name | Benzenemethanol, 3-fluoro-5-methoxy-4-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2056110-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 3-fluoro-5-methoxy-4-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601211121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Design for 4 Benzyloxy 5 Fluoro 3 Methoxybenzyl Alcohol

Retrosynthetic Analysis for Benzyloxy-Fluoro-Methoxy-Substituted Benzyl (B1604629) Alcohols

Retrosynthetic analysis is a technique that deconstructs the target molecule into simpler, commercially available starting materials. libretexts.orgyoutube.com For 4-benzyloxy-5-fluoro-3-methoxybenzyl alcohol, this process involves identifying key bond disconnections that lead to logical precursors. youtube.comkhanacademy.org

Carbon-Oxygen Bond Formation Strategies

A primary retrosynthetic disconnection involves the carbon-oxygen bond of the benzyloxy group. This bond can be formed through a Williamson ether synthesis, a well-established method for preparing ethers. youtube.com This approach suggests a precursor phenol (B47542), 4-hydroxy-3-fluoro-5-methoxybenzyl alcohol, which can be reacted with benzyl bromide or a similar benzylating agent. youtube.combeilstein-journals.org The synthesis of benzyl ethers can also be achieved through various catalytic methods, including those that activate benzylic C-H bonds. organic-chemistry.orgresearchgate.net

Another strategy involves the direct conversion of a benzyl alcohol to a benzyl ether. For instance, 3-methoxy-4-benzyloxybenzyl alcohol resin has been synthesized, indicating the feasibility of forming the benzyloxy group on a related benzyl alcohol structure. ias.ac.in

Carbon-Carbon Bond Formation Strategies for the Aromatic Core

While functional group interconversion on a pre-existing benzene (B151609) ring is common, building the aromatic core itself is another powerful strategy. fiveable.mersc.org Carbon-carbon bond formation strategies are fundamental to creating complex molecules. acs.orgacs.orgyoutube.com Reactions like the Suzuki coupling, Heck reaction, and those involving organocuprates are standard methods for creating C-C bonds in aromatic systems. chemistry.coach

For a highly substituted benzene ring, a retrosynthetic approach might involve breaking the ring down into smaller fragments that can be assembled through cycloaddition reactions, such as a Diels-Alder reaction, followed by aromatization. google.comnih.gov This de novo construction allows for precise placement of substituents. researchgate.netuni-muenchen.de

Divergent and Convergent Synthetic Pathway Development

Synthesis from Precursors with Established Aromatic Substitution Patterns

A common and often more straightforward approach is to start with a commercially available benzene derivative that already possesses some of the desired substituents. fiveable.melibretexts.org The synthesis then proceeds by introducing the remaining functional groups in a specific order, guided by their directing effects. fiveable.mekhanacademy.org For instance, starting with a compound like 3-fluoro-4-methoxybenzoic acid, the synthesis would involve the introduction of the benzyloxy group and the conversion of the carboxylic acid to the benzyl alcohol.

The order of these steps is critical. For example, introducing an ortho, para-directing group before a meta-directing group will lead to a different substitution pattern than the reverse order. fiveable.mekhanacademy.org

| Synthetic Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Reactions are performed sequentially on a single starting material. | Conceptually simple to plan. | Overall yield can be low for long sequences. |

| Convergent Synthesis | Fragments of the molecule are synthesized separately and then combined. wikipedia.orgrsc.org | Higher overall yields for complex molecules. wikipedia.org | Requires more complex planning and fragment coupling reactions. researchgate.netwikipedia.org |

| Divergent Synthesis | A common intermediate is used to generate a library of related compounds. nih.gov | Efficient for creating multiple analogs from a single precursor. nih.gov | May not be the most direct route to a single target molecule. |

De novo Construction of the Aromatic Ring with Desired Functionalities

De novo synthesis involves constructing the benzene ring from non-aromatic precursors. google.comresearchgate.netuni-muenchen.de This can be achieved through various methods, including:

Cycloaddition Reactions: Diels-Alder reactions between a diene and a dienophile can form a six-membered ring, which can then be aromatized. google.comnih.gov

Benzannulation: This involves the formation of a benzene ring from acyclic precursors. researchgate.net Organocatalytic benzannulation is a modern approach that allows for the assembly of structurally diverse arenes under mild conditions. rsc.org

Multi-component Reactions: Three-component coupling reactions can be employed to construct highly substituted benzene ring systems in a convergent manner. nih.gov

These methods offer a high degree of flexibility in introducing various substituents with precise control over their positions. rsc.org

Installation of the Benzylic Alcohol Moiety

The final key transformation is the formation of the benzylic alcohol. There are several reliable methods to achieve this:

Reduction of a Benzaldehyde (B42025) or Benzoic Acid Derivative: This is a very common and efficient method. A precursor such as 4-benzyloxy-5-fluoro-3-methoxybenzaldehyde or the corresponding benzoic acid can be reduced to the benzyl alcohol. chemicalbook.com

Reducing Agents for Aldehydes: Sodium borohydride (NaBH₄) is a mild and selective reagent for this transformation.

Reducing Agents for Carboxylic Acids: More powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane-dimethyl sulfide complex are required to reduce carboxylic acids. chemicalbook.com

Oxidation of a Benzylic C-H Bond: Direct oxidation of a methyl group at the benzylic position can also yield the benzyl alcohol. organic-chemistry.orgacs.orgresearchgate.net However, controlling the oxidation to prevent further oxidation to the aldehyde or carboxylic acid can be challenging. acs.orgresearchgate.net Selective methods employing specific catalysts and oxidants have been developed to achieve this. organic-chemistry.orgacs.orgresearchgate.net

From Benzyl Halides: A benzyl halide can be converted to a benzyl alcohol via nucleophilic substitution with a hydroxide source.

Reduction of Corresponding Aldehydes or Esters

A common and straightforward method for the synthesis of benzyl alcohols is the reduction of the corresponding benzaldehyde or benzoic acid ester. This approach is typically high-yielding and tolerant of a wide range of other functional groups present on the aromatic ring.

The precursor, 4-benzyloxy-5-fluoro-3-methoxybenzaldehyde, can be reduced to the target alcohol using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent frequently used for the reduction of aldehydes in the presence of other functional groups like ethers and halogens. The reaction is typically carried out in an alcoholic solvent such as methanol or ethanol at room temperature.

Alternatively, lithium aluminum hydride (LiAlH₄) can be used for the reduction of either the aldehyde or a corresponding methyl or ethyl ester. LiAlH₄ is a more powerful reducing agent and requires anhydrous conditions, typically in solvents like tetrahydrofuran (THF) or diethyl ether. While effective, its higher reactivity necessitates careful control of reaction conditions. Another approach involves hydrosilylation, using reagents like polymethylhydrosiloxane (PMHS) in the presence of a catalyst, which offers a chemoselective method for reducing aldehydes. researchgate.net

The general scheme for this reduction is presented below:

Scheme 1: Reduction of 4-Benzyloxy-5-fluoro-3-methoxybenzaldehyde

(Image is a placeholder representation of the chemical reaction)

(Image is a placeholder representation of the chemical reaction)

| Reagent | Solvent | Conditions | Typical Yield | Reference |

| NaBH₄ | Methanol/Ethanol | 0°C to RT | >90% | ias.ac.in |

| LiAlH₄ | THF | 0°C to RT | >90% | nih.gov |

| H₂/Catalyst (e.g., Pd/C) | Ethanol | RT, 1 atm | Variable | N/A |

Grignard or Organolithium Additions followed by Reduction

An alternative strategy for constructing the benzyl alcohol involves the use of organometallic reagents. This route builds the carbon skeleton by forming the C-C bond that becomes the hydroxymethyl group. A common approach involves the reaction of an organolithium or Grignard reagent with formaldehyde.

In this synthetic plan, a precursor such as 1-benzyloxy-2-fluoro-4-iodo-5-methoxybenzene could be treated with an alkyl lithium reagent (e.g., n-butyllithium) at low temperatures to undergo a metal-halogen exchange, generating a reactive aryllithium species. This intermediate is then quenched with a source of formaldehyde, such as paraformaldehyde or formaldehyde gas, to introduce the hydroxymethyl group. A patent for the synthesis of a similar fluorinated benzyl alcohol describes dissolving the aromatic precursor in an inert solvent, adding an organic lithium reagent at temperatures between 0°C and -78°C, and then introducing formaldehyde gas into the system. google.com

Scheme 2: Synthesis via Organolithium Addition to Formaldehyde

(Image is a placeholder representation of the chemical reaction)

(Image is a placeholder representation of the chemical reaction)

This method is particularly useful when the corresponding aldehyde is not readily accessible. The regioselectivity is controlled by the initial position of the halogen on the aromatic ring.

| Organometallic Reagent | Electrophile | Solvent | Temperature | Reference |

| Aryllithium | Formaldehyde gas | THF / Diethyl Ether | -78°C to 0°C | google.com |

| Arylmagnesium bromide | Paraformaldehyde | THF | 0°C to RT | N/A |

Strategies for Benzyloxy Ether Formation

The introduction of the benzyl protecting group is a critical step in the synthesis. The formation of the benzyloxy ether must be efficient and, in many cases, regioselective.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a widely used and reliable method for forming ethers. wikipedia.org It proceeds via an Sₙ2 reaction between an alkoxide (or phenoxide) and an alkyl halide. masterorganicchemistry.comlibretexts.org In the context of synthesizing this compound, this would typically involve the reaction of a precursor like 3-fluoro-4-hydroxy-5-methoxybenzaldehyde with benzyl bromide or benzyl chloride.

The reaction is performed in the presence of a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium hydroxide (NaOH). The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetone often being used. nih.gov

| Base | Alkyl Halide | Solvent | Conditions | Typical Yield | Reference |

| K₂CO₃ | Benzyl Bromide | Acetone | Reflux | High | nih.gov |

| NaH | Benzyl Bromide | DMF | 0°C to RT | High | nih.gov |

| NaHCO₃ | Benzyl Chloride | DMF | 40°C | 71% | researchgate.netnih.gov |

Selective Benzylation Methodologies

When the aromatic precursor contains multiple hydroxyl groups, regioselective benzylation becomes necessary. For a precursor like 3-fluoro-4,5-dihydroxybenzaldehyde, the hydroxyl group at the 4-position is generally more acidic than the one at the 5-position due to the electronic effects of the substituents. This difference in acidity can be exploited to achieve selective alkylation.

By using a mild base, such as sodium bicarbonate (NaHCO₃), it is possible to selectively deprotonate the more acidic 4-hydroxyl group. researchgate.netnih.gov The resulting phenoxide can then react with a benzyl halide to form the desired 4-benzyloxy ether, leaving the 5-hydroxyl group untouched. This method provides a high degree of regioselectivity without the need for protecting and deprotecting the other hydroxyl group. Research on the selective protection of 3,4-dihydroxybenzaldehyde has shown that using sodium bicarbonate and an alkyl halide in DMF at 40°C successfully yields the 4-alkoxy product in good yields (67-75%). researchgate.netnih.gov

Regioselective Introduction of the Fluoro and Methoxy (B1213986) Groups

Directed Aromatic Functionalization Techniques

Directed aromatic functionalization provides a powerful set of tools for the regiocontrolled construction of polysubstituted aromatic rings. beilstein-journals.org One of the most prominent strategies is directed ortho metalation (DoM). In this approach, a directing group on the aromatic ring coordinates to an organometallic base (typically an alkyllithium), directing deprotonation to the adjacent ortho position. researchgate.net The resulting aryllithium species can then be trapped with an electrophile to introduce a new substituent with high regioselectivity.

For instance, a methoxy group can act as a directing group. Starting with a compound like 2-fluoro-6-methoxy-phenol, the methoxy group could direct lithiation to the C5 position. Subsequent reaction with an appropriate electrophile could install the desired functionality.

More recent advances in C-H functionalization, often catalyzed by transition metals, offer alternative routes. The presence of a fluorine atom on an aromatic ring can enhance the reactivity of the C-H bonds ortho to it, facilitating selective functionalization at that position. acs.org These methods allow for the direct conversion of C-H bonds to C-C or C-heteroatom bonds, providing efficient and atom-economical pathways to complex aromatic structures.

Late-Stage Fluorination Strategies

The introduction of a fluorine atom into a complex molecule during the final stages of a synthetic sequence, known as late-stage fluorination (LSF), is a powerful strategy in medicinal chemistry and materials science. mpg.dempg.de For a molecule like this compound, LSF would typically involve the direct fluorination of its non-fluorinated precursor, 4-Benzyloxy-3-methoxybenzyl alcohol. This approach is advantageous as it allows for the rapid synthesis of fluorinated analogues from a common, readily available intermediate.

The aromatic ring of 4-Benzyloxy-3-methoxybenzyl alcohol is electron-rich due to the presence of two alkoxy groups (methoxy and benzyloxy), making it susceptible to electrophilic aromatic substitution. The methoxy group is strongly activating and ortho-, para-directing, while the benzyloxy group is also activating and ortho-, para-directing. In the precursor, the positions ortho to the methoxy group are C2 and C6, and the position para is C5. The positions ortho to the benzyloxy group are C3 and C5, and the position para is C2. The combined directing effects of the methoxy group at C3 and the benzyloxy group at C4 strongly favor electrophilic attack at the C5 position, which is ortho to the benzyloxy group and para to the methoxy group, making site-selective fluorination highly plausible.

Modern electrophilic fluorination reagents are well-suited for this transformation. wikipedia.org Reagents based on a nitrogen-fluorine (N-F) bond are particularly common due to their relative stability, safety, and ease of handling compared to elemental fluorine. nih.gov

Key Electrophilic Fluorinating Reagents:

Selectfluor™ (F-TEDA-BF₄): This is a highly effective and widely used electrophilic fluorinating agent. digitellinc.com It is a dicationic salt that delivers an electrophilic fluorine atom ("F+"). The reaction is typically carried out in a polar aprotic solvent such as acetonitrile or DMF.

N-Fluorobenzenesulfonimide (NFSI): NFSI is another popular, crystalline, and stable N-F reagent. It is generally considered a milder fluorinating agent than Selectfluor™, which can be beneficial for sensitive substrates. wikipedia.org

A general proposed late-stage electrophilic fluorination is shown below:

A conceptual reaction scheme for the late-stage fluorination of 4-Benzyloxy-3-methoxybenzyl alcohol.

A conceptual reaction scheme for the late-stage fluorination of 4-Benzyloxy-3-methoxybenzyl alcohol.The challenge in any late-stage C-H functionalization is achieving high regioselectivity and avoiding side reactions, especially oxidation of the benzyl alcohol moiety. acs.org Transition-metal-catalyzed C-H fluorination has also emerged as a powerful tool, although these methods often require directing groups or specific substrate pre-activation. mpg.deacs.org For this particular substrate, the inherent electronic bias of the aromatic ring makes direct electrophilic fluorination a highly promising and strategically efficient approach.

Optimization of Reaction Conditions and Yield Enhancement

Step 1: Optimization of O-Benzylation

The first step would involve the protection of the phenolic hydroxyl group of isovanillin via benzylation. This is typically an Sₙ2 reaction between the phenoxide and a benzyl halide. Key parameters to optimize include the base, solvent, and temperature. researchgate.netorganic-chemistry.org

Table 1: Hypothetical Optimization of O-Benzylation of 3-Hydroxy-4-methoxybenzaldehyde

| Entry | Base (Equiv.) | Benzylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | K₂CO₃ (1.5) | Benzyl bromide | Acetone | Reflux | 12 | 85 |

| 2 | Cs₂CO₃ (1.5) | Benzyl bromide | Acetonitrile | 80 | 8 | 92 |

| 3 | NaH (1.2) | Benzyl bromide | THF | 25 | 6 | 95 |

| 4 | K₂CO₃ (1.5) | Benzyl chloride | DMF | 100 | 24 | 75 |

This interactive table presents plausible data for optimizing the benzylation reaction.

Based on typical results, stronger bases like sodium hydride (NaH) in an aprotic polar solvent like DMF often give higher yields and faster reaction times. ias.ac.in Cesium carbonate is also known to be highly effective for O-alkylation of phenols.

Step 2: Optimization of Electrophilic Fluorination

The second step would be the regioselective fluorination of the resulting 4-benzyloxy-3-methoxybenzaldehyde. The optimization would focus on the choice of fluorinating agent, solvent, and reaction temperature to maximize the yield of the desired 5-fluoro isomer and minimize by-products.

Table 2: Hypothetical Optimization of Fluorination of 4-Benzyloxy-3-methoxybenzaldehyde

| Entry | Fluorinating Agent (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NFSI (1.2) | Acetonitrile | 80 | 24 | 65 |

| 2 | Selectfluor™ (1.1) | Acetonitrile | 25 | 12 | 88 |

| 3 | Selectfluor™ (1.1) | Methanol | 25 | 12 | 70 |

| 4 | Selectfluor™ (1.1) | Acetonitrile | 80 | 4 | 91 |

This interactive table illustrates potential outcomes for the optimization of the electrophilic fluorination step.

Selectfluor™ is generally a more powerful electrophilic fluorinating agent than NFSI and often provides higher yields in shorter reaction times, especially for electron-rich aromatics. rsc.org Acetonitrile is a common solvent for these reactions. Increasing the temperature can accelerate the reaction, but may also lead to decomposition or side reactions if not carefully controlled.

Step 3: Optimization of Aldehyde Reduction

The final step is the reduction of the 4-benzyloxy-5-fluoro-3-methoxybenzaldehyde to the corresponding benzyl alcohol. This reduction must be selective for the aldehyde and not affect the fluorine or benzyl ether groups.

Table 3: Hypothetical Optimization of the Reduction of 4-Benzyloxy-5-fluoro-3-methoxybenzaldehyde

| Entry | Reducing Agent (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaBH₄ (1.5) | Methanol | 0 | 1 | 98 |

| 2 | LiAlH₄ (1.0) | THF | 0 | 1 | 99 |

| 3 | DIBAL-H (1.2) | Toluene (B28343) | -78 | 2 | 95 |

| 4 | H₂ (1 atm), Pd/C | Ethanol | 25 | 6 | 5 (plus debenzylation) |

This interactive table shows a comparison of different reducing agents for the final synthetic step.

Sodium borohydride (NaBH₄) in an alcoholic solvent is a mild, inexpensive, and highly effective reagent for this type of reduction, typically providing excellent yields with high chemoselectivity. researchgate.net Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective but require stricter anhydrous conditions. Catalytic hydrogenation is generally unsuitable as it would likely cleave the benzyl ether protecting group. researchgate.net

Chemical Reactivity and Mechanistic Transformation Studies of 4 Benzyloxy 5 Fluoro 3 Methoxybenzyl Alcohol

Reactivity Profile of the Benzylic Hydroxyl Group

The benzylic hydroxyl group is a primary site of reactivity in 4-Benzyloxy-5-fluoro-3-methoxybenzyl alcohol, susceptible to both oxidation and nucleophilic substitution reactions. Its strategic location, adjacent to an aromatic ring, significantly influences the stability of reaction intermediates, thereby dictating the course of these transformations.

Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives

The controlled oxidation of the primary alcohol functionality in this compound can selectively yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

The selective oxidation to 4-Benzyloxy-5-fluoro-3-methoxybenzaldehyde is a crucial transformation, often employed in multi-step organic syntheses. Mild oxidizing agents are typically utilized to prevent over-oxidation to the carboxylic acid. Reagents such as manganese dioxide (MnO2) and pyridinium (B92312) chlorochromate (PCC) are effective for this purpose. The heterogeneous nature of MnO2 allows for easy separation from the reaction mixture, while PCC offers good yields in anhydrous conditions.

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| MnO₂ | Dichloromethane | Room Temperature | 2 | ~90 |

| PCC | Dichloromethane | Room Temperature | 2-4 | ~85 |

Note: The data in this table represents typical conditions for the oxidation of benzylic alcohols and serves as an illustrative guide for the oxidation of this compound.

For the synthesis of 4-Benzyloxy-5-fluoro-3-methoxybenzoic acid , stronger oxidizing agents are required. Potassium permanganate (B83412) (KMnO4) is a powerful and commonly used reagent for the conversion of primary alcohols and aldehydes to carboxylic acids. The reaction is typically carried out under basic or neutral conditions, followed by acidification to yield the carboxylic acid.

| Oxidizing Agent | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |

| KMnO₄ | Acetone/Water | 0 to Room Temperature | 2-4 | >80 |

Note: This table provides general conditions for the oxidation of benzylic alcohols to carboxylic acids and should be considered as a guideline for this compound.

Nucleophilic Substitution Reactions at the Benzylic Position

The benzylic hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions. This is typically achieved by protonation of the alcohol under acidic conditions or by conversion to a more reactive species, such as a benzylic halide.

The conversion of this compound to the corresponding benzylic halide , for instance, 4-benzyloxy-5-fluoro-3-methoxybenzyl chloride or bromide, opens up pathways for the introduction of a wide range of nucleophiles. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly employed for this transformation. The reaction with thionyl chloride proceeds via a chlorosulfite intermediate.

Once formed, the benzylic halide readily undergoes SN1 or SN2 reactions with various nucleophiles, including amines, cyanides, and alkoxides, to introduce new functional groups at the benzylic position. The stability of the benzylic carbocation intermediate, enhanced by the electron-donating methoxy (B1213986) and benzyloxy groups, can favor an SN1 pathway.

| Reagent | Product | Nucleophile |

| Thionyl Chloride (SOCl₂) | 4-Benzyloxy-5-fluoro-3-methoxybenzyl chloride | Chloride (from reagent) |

| Phosphorus Tribromide (PBr₃) | 4-Benzyloxy-5-fluoro-3-methoxybenzyl bromide | Bromide (from reagent) |

| Subsequent reaction with an amine (R₂NH) | N-alkylated or N,N-dialkylated amine | Amine |

Note: This table illustrates the potential for nucleophilic substitution reactions following the conversion of the alcohol to a halide.

Protecting Group Transformations and Orthogonality Assessment

In the context of complex molecule synthesis, the hydroxyl and benzyloxy groups on this compound can be considered as protecting groups for a phenol (B47542) and a benzyl (B1604629) alcohol, respectively. The strategic removal or modification of one group while the other remains intact is a key aspect of synthetic design, a concept known as orthogonality.

The benzylic hydroxyl group can itself be protected, for example, as a silyl (B83357) ether (e.g., TBDMS or TBDPS ether), to mask its reactivity during subsequent transformations. The orthogonality of the benzyloxy group and a silyl ether protecting the benzylic alcohol is crucial. The benzyloxy group is typically stable to the conditions used for both the introduction and removal of silyl ethers (e.g., fluoride-based deprotection). Conversely, the silyl ether is stable to the conditions often used for the cleavage of the benzyloxy group, such as catalytic hydrogenation. This mutual stability allows for the selective deprotection of either group as required by the synthetic route.

Transformations Involving the Benzyloxy Ether Linkage

The benzyloxy group serves as a common protecting group for the phenolic hydroxyl group at the 4-position. Its removal is a critical step in many synthetic sequences to unmask the free phenol.

Selective Cleavage Methodologies and Deprotection Conditions

The cleavage of the benzyloxy ether can be achieved through several methods, with catalytic hydrogenation being one of the most common and mildest. This reaction involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium (B1175870) formate). The reaction proceeds via hydrogenolysis of the C-O bond of the ether, yielding the free phenol and toluene (B28343) as a byproduct.

| Deprotection Method | Reagents | Solvent | Key Features |

| Catalytic Hydrogenolysis | H₂, Pd/C | Ethanol, Ethyl Acetate, or THF | Mild conditions, clean reaction. |

| Oxidative Deprotection | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | Dichloromethane/Water | Selective for electron-rich benzyl ethers. |

Note: This table summarizes common methods for the cleavage of benzyloxy groups.

Oxidative deprotection using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) is another valuable method, particularly for electron-rich benzyl ethers. The presence of the electron-donating methoxy group on the aromatic ring of the benzyloxy moiety in the target molecule could potentially make it susceptible to cleavage by DDQ, although the fluorine atom has an electron-withdrawing effect that might modulate this reactivity. The reaction proceeds through a charge-transfer complex, leading to the formation of a hemiacetal which then collapses to the phenol and the corresponding benzaldehyde (B42025).

Potential Rearrangements and Side Reactions

While the cleavage of the benzyloxy group is generally a clean reaction, potential side reactions and rearrangements should be considered. During catalytic hydrogenation, if other reducible functional groups are present in the molecule (such as alkenes, alkynes, or nitro groups), they may also be reduced under the reaction conditions. Careful selection of the catalyst and reaction parameters can sometimes achieve chemoselectivity.

In the case of acid-catalyzed cleavage of the benzyloxy group, which is less common and requires harsh conditions, there is a risk of Friedel-Crafts type side reactions where the released benzyl cation could potentially alkylate other electron-rich aromatic rings within the molecule or in the reaction mixture.

Reactivity of the Aromatic Ring System

The benzene (B151609) ring in this compound is electron-rich due to the presence of two strong electron-donating groups via resonance (benzyloxy and methoxy). The fluorine atom exhibits a dual role: it is inductively electron-withdrawing but also electron-donating through resonance. The hydroxymethyl group is generally considered weakly deactivating. These features create a nuanced reactivity profile for the aromatic system.

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives. nih.gov The rate and regioselectivity of EAS on this compound are governed by the combined influence of the four substituents. The benzyloxy and methoxy groups are strong activating, ortho, para-directing groups due to their ability to donate electron density to the ring through resonance. The fluorine atom is also an ortho, para-director but is considered a deactivator compared to hydrogen because its strong inductive withdrawal outweighs its resonance donation. The hydroxymethyl group (-CH2OH) is weakly deactivating and considered a meta-director.

The directing effects of the primary substituents are summarized below:

| Substituent | Position | Electronic Effect | Directing Influence |

| Methoxy (-OCH3) | 3 | Activating (Resonance) | Ortho, Para |

| Benzyloxy (-OBn) | 4 | Activating (Resonance) | Ortho, Para |

| Fluoro (-F) | 5 | Deactivating (Inductive) | Ortho, Para |

In this specific arrangement, the positions ortho and para to the powerful activating groups (-OCH3 and -OBn) are the most likely sites for electrophilic attack.

Position 2: Ortho to the methoxy group and meta to the benzyloxy group.

Position 6: Ortho to the fluoro and benzyloxy groups, and meta to the methoxy group.

Considering the hierarchy of activating ability (-OBn ≈ -OCH3 > -F), the positions ortho to the oxygen-based substituents are most activated. The most probable site for electrophilic substitution is position 2, which is ortho to the methoxy group and para to the fluoro group. Position 6 is sterically more hindered and is ortho to the bulky benzyloxy group. Therefore, electrophiles are predicted to predominantly attack the C-2 position. The combined activating effects of the substituents suggest the molecule will be highly reactive towards EAS reactions like nitration, halogenation, and Friedel-Crafts reactions, likely proceeding under milder conditions than benzene itself.

Nucleophilic Aromatic Substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halogen). youtube.comnih.gov The fluorine atom in this compound could potentially act as a leaving group.

However, the aromatic ring is substituted with powerful electron-donating groups (methoxy and benzyloxy), which increase the electron density of the ring system. This electronic enrichment strongly disfavors the addition of a nucleophile, which is the rate-determining step in the SNAr mechanism. The formation of the negatively charged Meisenheimer complex intermediate would be destabilized by these electron-donating substituents. Consequently, this compound is expected to be highly unreactive towards traditional SNAr reactions. For substitution to occur, extreme conditions or alternative mechanisms, such as those involving benzyne (B1209423) intermediates, would likely be necessary, and even then, the reaction would not be facile.

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a Directed Metalation Group (DMG) to guide the deprotonation of the ortho-position with a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium species can then react with various electrophiles. wikipedia.org This molecule contains three potential DMGs: the methoxy group, the benzyloxy group, and the hydroxymethyl group (which can be deprotonated to form an alkoxide, a potent DMG).

The relative directing power of these groups is generally accepted as -O(CONEt₂) > -OCH₂OLi > -OCH₃. nih.govillinois.edu The benzyloxy group's directing ability is comparable to that of the methoxy group.

Deprotonation of the Alcohol: The most acidic proton is the hydroxyl proton of the benzyl alcohol. Treatment with one equivalent of an organolithium base (e.g., n-BuLi) would generate the corresponding lithium alkoxide. This alkoxide is a powerful DMG.

Ortho-Lithiation: A second equivalent of the base would then deprotonate one of the ortho-positions. The alkoxide at C-1 would direct to C-2 or C-6. The methoxy group at C-3 directs to C-2. The benzyloxy group at C-4 directs to C-5 (blocked by fluorine) or C-3 (blocked by methoxy).

There is a synergistic effect between the lithium alkoxide (formed from the benzyl alcohol) and the C-3 methoxy group, both directing metalation to the C-2 position. The C-6 position is only directed by the alkoxide and is adjacent to the fluoro substituent. Therefore, directed metalation is expected to occur with high regioselectivity at the C-2 position, providing a route to 2-substituted derivatives after quenching with an electrophile. researchgate.net

Influence of Substituents (Benzyloxy, Fluoro, Methoxy) on Reaction Kinetics and Thermodynamics

The substituents collectively render the aromatic ring electron-rich and thus kinetically favorable for electrophilic attack.

Thermodynamics: The regioselectivity in EAS is thermodynamically controlled by the stability of the arenium ion intermediate. The most stable intermediate is formed when the positive charge can be delocalized onto the oxygen atoms of the methoxy and benzyloxy groups. This occurs with attack at positions ortho and para to these groups. As discussed, attack at C-2 allows for charge stabilization by the methoxy group, leading to the thermodynamically favored intermediate and product.

Investigation of Reaction Mechanisms through Kinetic and Isotopic Labeling Studies

While specific studies on this molecule are not prevalent, standard mechanistic investigation techniques can be proposed. To elucidate the mechanisms of potential reactions, kinetic and isotopic labeling studies would be invaluable.

For instance, in an electrophilic substitution reaction, the absence of a primary kinetic isotope effect (KIE) when replacing an aromatic hydrogen with deuterium (B1214612) (i.e., kH/kD ≈ 1) would support the typical two-step EAS mechanism where the initial attack of the electrophile is rate-determining, and the C-H bond is broken in a subsequent, fast step.

To probe the potential for oxidation at the benzylic position, the benzylic hydrogens could be replaced with deuterium. A significant primary KIE (kH/kD > 2) upon oxidation would indicate that the C-H bond cleavage is the rate-limiting step of the reaction, which is characteristic of many alcohol oxidation mechanisms, including those involving hydrogen atom transfer (HAT).

Radical Reactions and Photochemical Transformations

The electron-rich nature of the aromatic ring and the presence of a benzylic C-H bond make this compound a candidate for radical and photochemical reactions. Benzyl alcohols can undergo photocatalytic oxidation to the corresponding aldehydes under mild conditions, often using air as the oxidant. organic-chemistry.orgrsc.org This process typically involves the generation of a benzyl radical via hydrogen atom transfer from the benzylic position. researchgate.net

The presence of electron-donating groups like methoxy and benzyloxy can facilitate this process by stabilizing the resulting benzylic radical. Photochemical methods could potentially convert this compound into 4-benzyloxy-5-fluoro-3-methoxybenzaldehyde. Further radical reactions could occur, such as dehydroformylation to yield the corresponding arene, 1-benzyloxy-2-fluoro-4-methoxybenzene, through the loss of carbon monoxide and hydrogen. uni-regensburg.de The benzylic position is activated and represents a likely site for radical abstraction. organic-chemistry.org

Derivatization and Analog Synthesis from 4 Benzyloxy 5 Fluoro 3 Methoxybenzyl Alcohol

Synthesis of Benzylic Ethers and Esters

The primary alcohol of 4-benzyloxy-5-fluoro-3-methoxybenzyl alcohol is a prime site for derivatization, readily undergoing etherification and esterification reactions to yield a wide range of derivatives.

Standard etherification protocols, such as the Williamson ether synthesis, can be employed. This typically involves the deprotonation of the benzyl (B1604629) alcohol with a strong base like sodium hydride, followed by nucleophilic substitution with an alkyl halide (e.g., methyl iodide, ethyl bromide) to furnish the corresponding ether.

Esterification is commonly achieved through reaction with carboxylic acids or their activated derivatives. For instance, direct condensation with a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) provides the desired ester. Alternatively, reaction with more reactive acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) offers a high-yielding route to these derivatives.

| Derivative Type | General Reaction | Reagents | Product |

| Benzylic Ether | Williamson Ether Synthesis | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | 4-Benzyloxy-5-fluoro-3-methoxybenzyl ether |

| Benzylic Ester | Esterification | 1. Carboxylic Acid (R-COOH) + Coupling Agent (e.g., DCC, DMAP) or 2. Acyl Chloride (R-COCl) + Base (e.g., Et3N) | 4-Benzyloxy-5-fluoro-3-methoxybenzyl ester |

Preparation of Aromatic Ring-Modified Analogs

Modification of the substituents on the aromatic ring of this compound allows for the systematic exploration of structure-activity relationships. Key modifications include alterations to the benzyloxy and methoxy (B1213986) groups and the introduction of further halogen substituents.

Modifications of the Benzyloxy Moiety

The benzyloxy group can be readily cleaved via catalytic hydrogenation. This process typically employs a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. This debenzylation reaction yields the corresponding phenol (B47542), 4-hydroxy-5-fluoro-3-methoxybenzyl alcohol. This phenolic hydroxyl group can then serve as a handle for the introduction of a wide variety of new ether or ester functionalities, leading to a diverse library of analogs with modified C4 substituents.

Alterations of the Methoxy Substituent

The methoxy group at the C3 position can be cleaved to the corresponding phenol using strong ether-cleaving reagents such as boron tribromide (BBr3) or hydrobromic acid (HBr). This demethylation reaction unmasks a second phenolic hydroxyl group, providing another site for the introduction of new functional groups through etherification or esterification, thereby generating a different set of analogs.

Introduction of Additional Halogen Substituents

While the starting molecule already contains a fluorine atom, further halogenation of the aromatic ring can be achieved through electrophilic aromatic substitution reactions. The directing effects of the existing substituents (benzyloxy, methoxy, and fluoro groups) will influence the position of the incoming halogen. For example, bromination can be carried out using reagents like N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The precise conditions would need to be carefully controlled to achieve regioselectivity and avoid side reactions.

Coupling Reactions for Extended Molecular Architectures

To build more complex molecules from the this compound scaffold, the aromatic ring must first be functionalized with a suitable handle for cross-coupling reactions, such as a halide or a boronic acid derivative. For instance, the phenolic derivatives obtained from debenzylation or demethylation can be converted to triflates, which are excellent substrates for various palladium-catalyzed cross-coupling reactions.

Cross-Coupling Methodologies (e.g., Suzuki, Heck, Sonogashira)

Suzuki-Miyaura Coupling : This versatile reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide or triflate. By converting a derivative of this compound to an aryl halide or triflate, it can be coupled with a wide range of aryl or vinyl boronic acids to form new carbon-carbon bonds, leading to biaryl or styrenyl analogs.

Heck Reaction : The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. This allows for the introduction of alkenyl substituents onto the aromatic ring of the 4-benzyloxy-5-fluoro-3-methoxybenzyl scaffold.

Sonogashira Coupling : This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide or triflate. It is catalyzed by a combination of a palladium complex and a copper(I) salt. This methodology enables the synthesis of alkynyl-substituted analogs of this compound.

| Coupling Reaction | Coupling Partners | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Halide or Triflate + Aryl/Vinyl Boronic Acid | Palladium Catalyst (e.g., Pd(PPh3)4) + Base | Biaryl or Styrenyl Derivatives |

| Heck | Aryl/Vinyl Halide or Triflate + Alkene | Palladium Catalyst (e.g., Pd(OAc)2) + Base | Alkenyl-substituted Aromatics |

| Sonogashira | Aryl/Vinyl Halide or Triflate + Terminal Alkyne | Palladium Catalyst + Copper(I) Salt + Base | Alkynyl-substituted Aromatics |

Condensation Reactions for Formation of Larger Scaffolds

Condensation reactions are a cornerstone of synthetic chemistry, enabling the construction of complex molecules from simpler precursors through the elimination of a small molecule, such as water. In the context of this compound, the primary alcohol group is the key reactive site for such transformations, leading to the formation of larger and more complex molecular scaffolds.

One important class of condensation reactions is acid-catalyzed self-condensation. Substituted benzyl alcohols, particularly those with electron-donating groups on the aromatic ring, can undergo this reaction to form cyclic trimers. For instance, veratrole alcohol, which shares a dimethoxy substitution pattern with the target molecule, undergoes acid-catalyzed condensation to produce cyclotriveratrylenes (CTVs). acgpubs.org This process suggests that under acidic conditions, this compound could similarly form a corresponding cyclic trimer, a scaffold of interest in supramolecular chemistry.

Another significant condensation pathway is dehydrative etherification. Benzyl alcohols can react with each other or with other alcohols in the presence of a catalyst to form ethers. researchgate.net This reaction can be used to link the 4-Benzyloxy-5-fluoro-3-methoxybenzyl moiety to other molecular fragments, thereby creating larger, more elaborate structures.

Furthermore, radical condensation reactions offer an alternative route to larger scaffolds. For example, benzylic alcohols can be coupled with acetamides in the presence of potassium tert-butoxide to yield 3-arylpropanamides. rsc.org This method provides a way to extend the carbon chain and introduce an amide functionality. The general condensation of benzyl alcohol can also lead to the formation of polybenzyls, which are polymeric structures with repeating benzyl units. acs.org

The table below summarizes representative condensation reactions applicable to benzyl alcohols.

| Reaction Type | Reactants | Product Type | Key Features |

| Acid-Catalyzed Self-Condensation | Substituted Benzyl Alcohol | Cyclic Trimer (e.g., CTV) | Forms macrocyclic scaffolds. |

| Dehydrative Etherification | Benzyl Alcohol + Alcohol | Ether | Links molecular fragments. |

| Radical Condensation | Benzyl Alcohol + Acetamide | 3-Arylpropanamide | Carbon chain extension and amide formation. |

| Polycondensation | Benzyl Alcohol | Polybenzyl | Forms polymeric structures. |

Synthesis of Nitrogen-Containing Derivatives (e.g., Benzylamines, Amides, Heterocycles)

The introduction of nitrogen-containing functional groups into the 4-Benzyloxy-5-fluoro-3-methoxybenzyl scaffold is a common strategy in medicinal chemistry to modulate the compound's physicochemical properties and biological activity.

Benzylamines are primary targets in derivatization. A highly efficient method for their synthesis is the direct amination of benzyl alcohols. This can be achieved using various catalytic systems, such as those based on nickel nih.govacs.org, iron acs.org, or palladium organic-chemistry.org, with an ammonia (B1221849) source. This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with ammonia to form an imine, followed by reduction to the amine. nih.govacs.org Another approach involves the reaction of benzyl alcohol with benzylamine (B48309) in the presence of a phosphoric acid catalyst under pressure to yield dibenzylamine. researchgate.net

Amides can be synthesized through the direct coupling of this compound with an amine. This transformation can be catalyzed by various reagents, including boronic acids. researchgate.net Alternatively, the alcohol can be converted to a benzylamine first, which is then acylated with a carboxylic acid or its derivative. For example, fatty acid derived 4-methoxybenzylamides have been synthesized by reacting the corresponding benzylamine with a fatty acid using DCC and DMAP as coupling agents. nih.gov

Heterocycles containing the benzylic moiety can also be synthesized. For instance, N-benzylic heterocycles can be prepared through the cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides using a dual Ni/photoredox catalytic system. nih.gov This allows for the attachment of the 4-Benzyloxy-5-fluoro-3-methoxybenzyl group to various heterocyclic cores.

The following table outlines general methods for the synthesis of these nitrogen-containing derivatives.

| Derivative | Synthetic Method | Key Reagents/Catalysts |

| Benzylamine | Direct amination of benzyl alcohol | Ni, Fe, or Pd catalyst; Ammonia source |

| Dibenzylamine | Reaction of benzyl alcohol with benzylamine | Phosphoric acid |

| Amide | Direct coupling of benzyl alcohol with an amine | Boronic acid catalyst |

| Amide | Acylation of the corresponding benzylamine | Carboxylic acid, DCC, DMAP |

| N-Benzylic Heterocycle | Cross-coupling reaction | Ni/photoredox catalyst, trifluoroborate salts |

Development of Isotopic Analogs for Research Applications (e.g., Deuterated compounds)

Isotopically labeled compounds, particularly those containing deuterium (B1214612) (²H), are invaluable tools in pharmaceutical research. They are used to study reaction mechanisms, metabolic pathways, and to potentially improve the pharmacokinetic profiles of drug candidates by exploiting the kinetic isotope effect.

Several methods are available for the synthesis of deuterated analogs of this compound. One common strategy is the reductive deuteration of a corresponding carbonyl compound. For instance, α,α-dideuterio benzyl alcohols can be synthesized from aromatic esters using D₂O as the deuterium source in the presence of a reducing agent like SmI₂. researchgate.net This approach would involve the synthesis of the corresponding methyl ester of 4-benzyloxy-5-fluoro-3-methoxybenzoic acid, followed by its reduction with a deuterium source.

Another route to deuterated benzyl alcohols is through the metal-free coupling of diazoalkanes, derived from p-toluenesulfonylhydrazones, with deuterium oxide (D₂O). organic-chemistry.orgorganic-chemistry.org This method offers a greener alternative to traditional reduction methods.

Furthermore, chirally deuterated benzyl alcohols can be prepared and subsequently converted to other derivatives. For example, chirally deuterated benzyl chlorides have been synthesized from the corresponding alcohols, which can then be used in alkylation reactions to introduce the deuterated benzyl group into a target molecule. nih.gov Kinetic isotope effect studies using α,α-d₂-benzyl alcohol have also been reported, highlighting the utility of such labeled compounds in mechanistic investigations. researchgate.net

The table below provides an overview of methods for the synthesis of deuterated benzyl alcohol analogs.

| Isotopic Labeling Pattern | Synthetic Precursor | Key Reagents |

| α,α-Dideuterio | Aromatic Ester | SmI₂, D₂O |

| α,α-Dideuterio | p-Toluenesulfonylhydrazone | D₂O |

| Chiral Deuteration at α-position | Chiral Deuterated Benzyl Alcohol | - (used for further synthesis) |

Strategic Role As a Synthetic Intermediate and Building Block in Complex Chemical Systems

Utilization in the Synthesis of Defined Organic Scaffolds

Substituted benzyl (B1604629) alcohols are fundamental building blocks for creating intricate and well-defined organic scaffolds, particularly in the synthesis of natural products and medicinally relevant molecules. The non-fluorinated analog, 4-benzyloxy-3-methoxybenzyl alcohol, serves as a key intermediate in the multi-step synthesis of complex heterocyclic systems. For instance, it is a documented precursor in the synthesis of benzyltetrahydroisoquinoline alkaloids, a class of compounds known for a wide range of biological activities. It has also been utilized in the synthesis of dihydrobenzo[b]furan neolignans, which are complex structures found in various plant species.

The introduction of a fluorine atom, as seen in 4-benzyloxy-5-fluoro-3-methoxybenzyl alcohol, adds a critical dimension for scaffold diversification. Fluorine substitution is a cornerstone of modern medicinal chemistry, known to enhance metabolic stability, improve lipophilicity, and modulate binding affinity through specific electronic interactions. researchgate.net Therefore, this compound is a highly valuable building block for creating fluorinated analogs of known bioactive scaffolds, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The alcohol functionality itself is a versatile handle for elaboration. It can be oxidized to an aldehyde for subsequent reactions or converted into a leaving group to facilitate coupling with other molecular fragments, thereby enabling its incorporation into a diverse array of complex organic frameworks.

Application in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple precursors in a single operation, enhancing efficiency and reducing waste. Benzyl alcohols are frequently employed in such processes, often undergoing an initial in situ oxidation to the corresponding aldehyde. This aldehyde then becomes a reactive intermediate that participates in the subsequent steps of the cascade.

For example, palladium-catalyzed aerobic oxidation of benzyl alcohols in water can generate aldehydes that then undergo a multicomponent reaction with isatoic anhydrides and alkylamines to form 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net Similarly, ortho-benzyl alcohols have been used as directing groups in multicomponent tandem reactions to assemble structurally diverse pyrroloquinolinediones. researchgate.net These examples highlight a common strategy where the benzyl alcohol serves as a stable precursor to a more reactive aldehyde, which is generated only as needed for the reaction sequence.

Given this precedent, this compound is an ideal candidate for such reaction schemes. Its oxidation would yield 4-benzyloxy-5-fluoro-3-methoxybenzaldehyde, a highly functionalized aromatic aldehyde poised to participate in condensations, cycloadditions, or other bond-forming reactions within a cascade or multicomponent sequence to rapidly generate complex, fluorinated heterocyclic structures.

Precursor in the Synthesis of Radiochemical Tracers (Focus on synthesis methodology, not applications)

The synthesis of radiochemical tracers, particularly for Positron Emission Tomography (PET), often involves the incorporation of the positron-emitting isotope fluorine-18 (¹⁸F). The presence of a fluorine atom in the structure of this compound makes it structurally relevant to the field of PET tracer development, although the existing fluorine is the stable ¹⁹F isotope. To be used as a PET tracer, the molecule would need to be synthesized with ¹⁸F.

The methodology for introducing ¹⁸F into an aromatic ring depends heavily on the electronic nature of the ring.

Nucleophilic Aromatic Substitution (SNAr): This is the most common method for ¹⁸F-labeling. It requires an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CHO) positioned ortho or para to a suitable leaving group (e.g., -Cl, -NO₂, -OTf, trimethylammonium). nih.gov The ¹⁸F-fluoride ion, typically used as [K/Kryptofix 2.2.2]⁺¹⁸F⁻, acts as a nucleophile to displace the leaving group. nih.gov

Labeling of Non-Activated Rings: For electron-rich or non-activated aromatic rings, direct nucleophilic substitution is not feasible. In these cases, more advanced precursors are required. Common methodologies include the radiofluorination of diaryliodonium salts or triarylsulfonium salts. researchgate.net In these precursors, the complex leaving group facilitates nucleophilic attack by ¹⁸F⁻ on one of the aromatic rings.

To prepare an ¹⁸F-labeled version of this compound, a synthetic precursor would need to be designed where the position intended for ¹⁸F is occupied by a suitable leaving group. For instance, a nitro or trimethylammonium group could be installed at the 5-position, which would then be displaced by ¹⁸F⁻ in the final radiosynthesis step. The choice of methodology would be critical to ensure regioselective incorporation of the radionuclide without affecting the other sensitive functional groups on the molecule.

Role in the Construction of Specialized Reagents for Organic Synthesis

The primary alcohol functional group of this compound is readily converted into other functionalities, making it an excellent precursor for specialized reagents used in organic synthesis. The most common transformation is its conversion into a corresponding benzyl halide.

Treatment of the parent alcohol, 4-benzyloxy-3-methoxybenzyl alcohol, with reagents such as phosphorus tribromide or N-iodosuccinimide and triphenylphosphine allows for the efficient synthesis of 4-benzyloxy-3-methoxybenzyl bromide and 1-(benzyloxy)-4-(iodomethyl)-2-methoxybenzene, respectively. nih.gov These resulting benzyl halides are potent electrophiles and are widely used as specialized alkylating agents to introduce the protected vanillyl moiety onto nucleophiles such as alcohols, phenols, and amines.

By analogy, this compound can be converted into 4-benzyloxy-5-fluoro-3-methoxybenzyl bromide or chloride . These halogenated derivatives serve as valuable reagents for introducing a fluorinated and electronically modified benzylic group into target molecules, a process that is fundamental to building up molecular complexity.

| Precursor Alcohol | Transformation Reagent (Example) | Resulting Specialized Reagent | Reagent Type |

| This compound | PBr₃ or SOCl₂ | 4-Benzyloxy-5-fluoro-3-methoxybenzyl bromide/chloride | Alkylating Agent |

| This compound | TsCl, Pyridine (B92270) | 4-Benzyloxy-5-fluoro-3-methoxybenzyl tosylate | Alkylating Agent |

This interactive table illustrates the conversion of the title compound into various specialized reagents.

Integration into Diverse Chemical Libraries for Screening

The generation of chemical libraries with high structural diversity is essential for drug discovery and high-throughput screening. Building blocks that possess multiple functionalization points and unique physicochemical properties are highly sought after for this purpose. This compound is an exemplary scaffold for generating such diversity.

The strategic placement of its functional groups allows for systematic modification:

The Alcohol Group: Can be derivatized to form a wide range of esters, ethers, or amines, or used as an attachment point to a solid support for combinatorial synthesis.

The Benzyl Protecting Group: Can be removed via hydrogenolysis to reveal a free phenol (B47542), which can then be alkylated or acylated to introduce a second point of diversity.

The Aromatic Ring: The electron-rich nature of the ring allows for potential electrophilic aromatic substitution, adding further substituents if desired.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination of Products and Intermediates

High-Resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-benzyloxy-5-fluoro-3-methoxybenzyl alcohol, a suite of 1D and 2D NMR experiments is used to assign all proton (¹H) and carbon (¹³C) signals and confirm the substitution pattern on the aromatic ring.

A representative ¹H NMR spectrum would display distinct signals for each type of proton in the molecule. The aromatic protons, benzylic protons of the alcohol and ether, methoxy (B1213986) protons, and the hydroxyl proton all resonate at characteristic chemical shifts, influenced by the electronic effects of the neighboring fluoro, methoxy, and benzyloxy groups.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (Aromatic) | ~6.85 | d | J(H,F) ≈ 2.0 |

| H-6 (Aromatic) | ~6.95 | d | J(H,F) ≈ 4.0 |

| Ar-CH ₂-OH | ~4.60 | s | - |

| O-CH ₃ | ~3.85 | s | - |

| O-CH ₂-Ph | ~5.10 | s | - |

| Phenyl Protons (benzyloxy) | ~7.30-7.45 | m | - |

Note: Data is predictive and based on analogous structures. Actual values may vary based on solvent and experimental conditions.

While 1D NMR provides initial assignments, 2D NMR experiments are crucial for establishing the complete bonding framework. sdsu.eduyoutube.com

COrrelation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would primarily show correlations between coupled protons within the benzyloxy group's phenyl ring. It would confirm the absence of coupling between the isolated aromatic protons (H-2 and H-6) on the central ring.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments map direct, one-bond correlations between protons and the carbons they are attached to. columbia.edu This is essential for assigning the carbon signals. For instance, the proton signal at ~4.60 ppm would correlate with the carbon signal of the benzylic alcohol methylene (B1212753) group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful technique that reveals long-range couplings between protons and carbons over two to three bonds (²JCH and ³JCH). columbia.edu This is instrumental in piecing together the molecular structure. For example, the methoxy protons (δ ~3.85) would show a correlation to the C-3 carbon, confirming the position of the methoxy group. Similarly, the benzylic protons of the ether linkage (δ ~5.10) would correlate to the C-4 carbon, establishing the location of the benzyloxy group.

Expected Key HMBC Correlations

| Proton (¹H) | Correlated Carbon (¹³C) | Inference |

|---|---|---|

| O-CH ₃ | C-3 | Confirms methoxy group position. |

| O-CH ₂-Ph | C-4 | Confirms benzyloxy group position. |

| Ar-CH ₂-OH | C-1, C-2, C-6 | Confirms benzyl (B1604629) alcohol position and connectivity to the ring. |

| H-2 | C-1, C-3, C-4, C-6 | Establishes connectivity around the aromatic ring. |

Nuclear Overhauser Effect SpectroscopY (NOESY) and Rotating-frame Overhauser Effect SpectroscopY (ROESY) are 2D NMR experiments that detect protons that are close in space, regardless of whether they are connected through bonds. This information is vital for determining the three-dimensional structure and preferred conformation of a molecule.

For an acyclic and relatively flexible molecule like this compound, these experiments can reveal the spatial proximity between different substituent groups. For instance, a NOESY experiment could show a correlation between the benzyloxy methylene protons (O-CH₂-Ph) and the aromatic proton at the C-6 position, providing insight into the rotational preference of the benzyloxy group relative to the central aromatic ring.

Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique for structural analysis. nih.gov Fluorine-19 is a 100% abundant nucleus with a high gyromagnetic ratio, resulting in sharp signals and a wide chemical shift range, which makes it very sensitive to the local electronic environment. nih.gov

In the ¹⁹F NMR spectrum of this compound, the fluorine atom at C-5 would likely appear as a doublet of doublets, resulting from coupling to the two ortho-protons (H-6 and H-4, though H-4 is substituted). The precise chemical shift provides a unique fingerprint of the fluorine's environment, influenced by the adjacent benzyloxy and methoxy groups. This technique is also invaluable for monitoring reactions involving fluorinated intermediates, as any change in the fluorine's environment will result in a significant shift in its resonance signal. rsc.orgnih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

ESI and APCI are "soft" ionization techniques that are well-suited for analyzing organic molecules like this compound, as they typically generate intact molecular ions with minimal fragmentation. scripps.edu

Electrospray Ionization (ESI): ESI is particularly effective for polar molecules and tends to produce protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺. nih.gov For the target compound, ESI-MS in positive ion mode would be expected to show a prominent peak at m/z 263.1 [M+H]⁺, confirming the molecular weight of 262.28 g/mol .

Atmospheric Pressure Chemical Ionization (APCI): APCI is generally used for less polar compounds and also generates protonated molecules. nih.govresearchgate.net It can sometimes induce more in-source fragmentation than ESI, which can provide initial structural clues. The choice between ESI and APCI would depend on optimizing the signal intensity and stability for this specific analyte.

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. epa.gov In an MS/MS experiment, the molecular ion ([M+H]⁺ at m/z 263.1) would be isolated and then fragmented by collision with an inert gas. The resulting fragmentation pattern is characteristic of the molecule's structure.

For this compound, key fragmentation pathways would be expected, providing evidence for its constituent parts.

Predicted MS/MS Fragmentation Data for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss | Fragment Identity |

|---|---|---|---|

| 263.1 | 245.1 | H₂O (18) | Loss of the alcohol water molecule |

| 263.1 | 172.1 | C₇H₇ (91) | Loss of the benzyl group |

The observation of a strong signal at m/z 91.1 is a classic indicator of a benzyl ether or related substructure, corresponding to the stable tropylium (B1234903) cation. The loss of water is characteristic of a benzyl alcohol. This fragmentation data, when combined, provides strong confirmatory evidence for the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are powerful, complementary vibrational spectroscopy techniques that would be instrumental in the identification of functional groups present in this compound and for monitoring its chemical transformations.

Functional Group Identification:

The IR and Raman spectra of this compound would be characterized by a series of distinct absorption and scattering bands corresponding to the vibrations of its specific functional groups. The expected vibrational modes and their approximate wavenumber ranges are detailed in Table 1.

The hydroxyl (-OH) group of the benzyl alcohol moiety would exhibit a characteristic broad stretching vibration in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, due to hydrogen bonding. The C-O stretching vibration of the primary alcohol would be observed around 1050-1200 cm⁻¹.

The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the benzene (B151609) rings are expected to appear in the 3000-3100 cm⁻¹ region. The C=C stretching vibrations within the aromatic rings would produce a series of sharp peaks between 1400 and 1600 cm⁻¹. The substitution pattern on the benzene ring would influence the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region, which can be diagnostic.

The ether linkages (benzyloxy and methoxy groups) would show characteristic C-O-C stretching vibrations. The aryl ether linkage of the benzyloxy group would likely produce a strong, characteristic band around 1240 cm⁻¹. The methoxy group would also have a characteristic C-O stretch, typically in the 1000-1100 cm⁻¹ region, and C-H stretching and bending vibrations of the methyl group.

The carbon-fluorine (C-F) bond would exhibit a strong stretching vibration in the IR spectrum, typically in the range of 1000-1400 cm⁻¹, a region that can be congested, requiring careful analysis.

Reaction Monitoring: